
(2-Hydroxyethoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both hydroxyl and acyl chloride functional groups, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethoxy)acetyl chloride typically involves the reaction of 2-(2-Hydroxyethoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride . The general reaction is as follows:
HOCH2CH2OCH2CH2OH+SOCl2→ClCOCH2CH2OCH2CH2OH+SO2+HCl
This reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .
化学反应分析
Types of Reactions
(2-Hydroxyethoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Hydroxyethoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of this compound.
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Causes hydrolysis of the acyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
2-(2-Hydroxyethoxy)acetic acid: Formed by hydrolysis.
科学研究应用
(2-Hydroxyethoxy)acetyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Hydroxyethoxy)acetyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group can also participate in reactions, adding to the versatility of this compound .
相似化合物的比较
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but lacks the hydroxyl group.
Chloroacetyl Chloride (ClCH2COCl): Contains a chloro group instead of a hydroxyl group, leading to different reactivity profiles.
Uniqueness
(2-Hydroxyethoxy)acetyl chloride is unique due to the presence of both hydroxyl and acyl chloride functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .
属性
CAS 编号 |
144429-87-8 |
|---|---|
分子式 |
C4H7ClO3 |
分子量 |
138.55 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)acetyl chloride |
InChI |
InChI=1S/C4H7ClO3/c5-4(7)3-8-2-1-6/h6H,1-3H2 |
InChI 键 |
YNEBQRZONVTHRT-UHFFFAOYSA-N |
规范 SMILES |
C(COCC(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


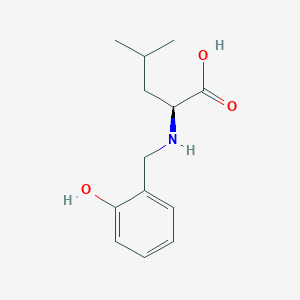
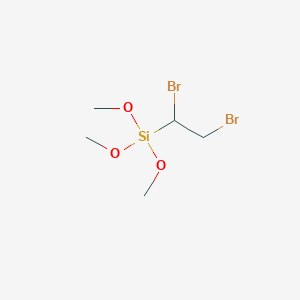

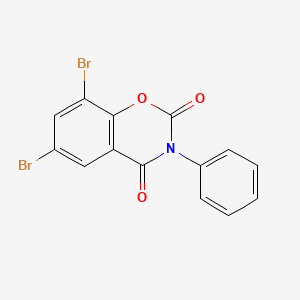
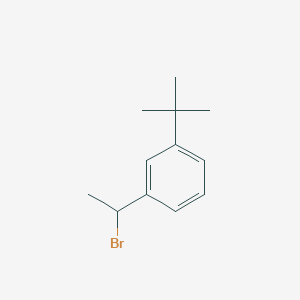
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
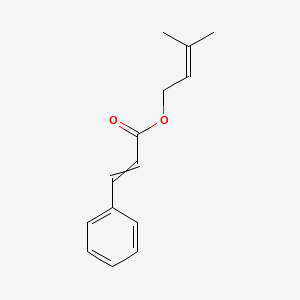
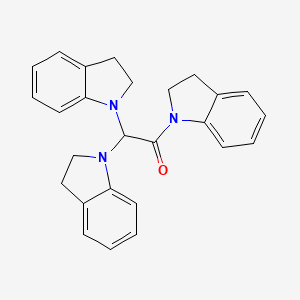
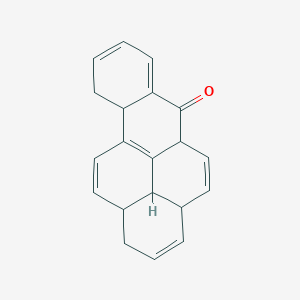
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

